8-Amino Flumequine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

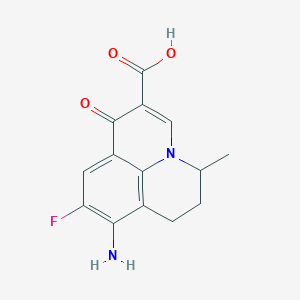

8-Amino Flumequine is a derivative of Flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. Flumequine is known for its antibacterial properties, particularly against Gram-negative bacteria. It functions by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino Flumequine typically involves the introduction of an amino group at the 8th position of the Flumequine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful introduction of the amino group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 8-Amino Flumequine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Nucleophiles like ammonia or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolines .

Aplicaciones Científicas De Investigación

8-Amino Flumequine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.

Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.

Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.

Industry: Utilized in the development of veterinary medicines and as a research tool in pharmaceutical studies

Mecanismo De Acción

The mechanism of action of 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group .

Comparación Con Compuestos Similares

Flumequine: The parent compound, known for its antibacterial properties.

Nalidixic Acid: Another quinolone antibiotic with similar mechanisms of action.

Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity

Uniqueness: 8-Amino Flumequine is unique due to the presence of the amino group at the 8th position, which may enhance its antibacterial properties and alter its interaction with bacterial enzymes. This modification can lead to differences in efficacy, spectrum of activity, and potential side effects compared to other fluoroquinolones .

Actividad Biológica

8-Amino Flumequine is a derivative of flumequine, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound has garnered attention due to its structural modifications that enhance its biological efficacy, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

The chemical structure of this compound features a 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid backbone with an amino group at the 8-position. This modification is crucial as it enhances the compound's interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair . The amino substitution at position 8 increases binding affinity to these targets compared to other fluoroquinolones, potentially improving its antimicrobial properties while reducing adverse effects associated with other derivatives .

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy compared to other fluoroquinolone antibiotics:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Unique Properties |

|---|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | MIC < 1 µg/mL | Enhanced binding affinity due to amino substitution |

| Flumequine | E. coli, Salmonella spp. | MIC = 4-16 µg/mL | Associated with ocular toxicity |

| Ciprofloxacin | Broad spectrum | MIC = 0.5-2 µg/mL | Used clinically for various infections |

| Ofloxacin | E. coli, Pseudomonas aeruginosa | MIC = 0.25-1 µg/mL | Lower toxicity profile compared to flumequine |

The data indicates that this compound has a lower MIC than flumequine, suggesting superior efficacy against certain bacterial strains .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Resistance Studies : Research has shown that resistance mechanisms in bacteria such as E. coli often involve mutations in target proteins like GyrA and GyrB or efflux pump activity. In a study involving isolates from aquaculture settings, it was found that a significant proportion of resistant strains exhibited high levels of efflux pump-mediated resistance, underscoring the importance of developing new derivatives like this compound to combat these challenges .

- Comparative Efficacy Trials : In vitro studies demonstrated that this compound outperformed traditional fluoroquinolones in inhibiting the growth of multidrug-resistant strains of Salmonella. The compound's unique structural features were linked to its enhanced potency .

- Safety Profile Assessments : While flumequine has been associated with severe side effects including ocular toxicity and anaphylactic reactions, preliminary assessments suggest that this compound may present a more favorable safety profile due to its structural modifications . Ongoing research is necessary to fully elucidate its safety in clinical settings.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Clinical Trials : Conducting clinical trials to assess the therapeutic potential and safety profile of this compound in humans.

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its enhanced antibacterial activity compared to existing fluoroquinolones.

- Resistance Profiling : Continued monitoring and profiling of bacterial resistance patterns to inform treatment protocols and guide the development of new derivatives.

Propiedades

Número CAS |

87488-29-7 |

|---|---|

Fórmula molecular |

C14H13FN2O3 |

Peso molecular |

276.26 g/mol |

Nombre IUPAC |

8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |

Clave InChI |

PTZYIOPSKIFVRQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.